2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound belonging to the tetrahydrobenzo[b]thiophene carboxamide class. The compound features a bicyclic tetrahydrobenzo[b]thiophene core, with a 2-amino group at position 3, a tert-pentyl substituent at position 6, and a 4-methylbenzylamide group at position 3.
Properties
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2OS/c1-5-22(3,4)16-10-11-17-18(12-16)26-20(23)19(17)21(25)24-13-15-8-6-14(2)7-9-15/h6-9,16H,5,10-13,23H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUIMRSQSHXYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress.
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the transcription of antioxidant response element (ARE)-dependent genes, which encode for proteins involved in the detoxification and elimination of reactive oxidants and electrophilic agents.
Biochemical Pathways
The activation of NRF2 affects the antioxidant response pathway . This pathway is responsible for the detoxification and elimination of harmful reactive oxidants and electrophilic agents. The activation of NRF2 leads to the upregulation of various antioxidant enzymes, enhancing the cell’s defense against oxidative stress.
Pharmacokinetics
It is noted that the compound ismoderately stable in liver microsomes , suggesting some level of metabolic stability.
Result of Action
The activation of NRF2 by the compound leads to the inhibition of LPSEc-stimulated inflammation in macrophages . This suggests that the compound may have potential anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used for proteomics research
Molecular Mechanism
A related compound has been shown to activate NRF2, a transcription factor that regulates the expression of antioxidant proteins, via a non-electrophilic mechanism. It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2
Temporal Effects in Laboratory Settings
It has been reported that related compounds are moderately stable in liver microsomes
Biological Activity
2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 725227-03-2) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.56 g/mol. The structure features a tetrahydrobenzo[b]thiophene core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2OS |
| Molecular Weight | 370.56 g/mol |
| CAS Number | 725227-03-2 |
| Hazard Classification | Irritant |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures to this compound. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells, specifically in breast cancer models (MCF-7 cells). It was reported that treatment led to a reduction in cell viability by approximately 26.86%, with significant increases in early and late apoptotic cell populations .
- IC50 Values : The IC50 values for related compounds range from 23.2 to 49.9 μM, indicating moderate to high potency against tumor cells .
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induced G2/M phase arrest, suggesting interference with cell cycle progression as part of its mechanism .
Analgesic Activity
Another area of interest is the analgesic activity of compounds derived from the benzo[b]thiophene scaffold:
- Experimental Models : Studies utilizing the "hot plate" method on mice demonstrated that certain derivatives exhibited analgesic effects that were superior to standard analgesics like metamizole .
- Comparative Analysis : The analgesic effects were quantitatively assessed against control groups, showing significant efficacy in pain relief.
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound and its derivatives:
- Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry evaluated several benzo[b]thiophene derivatives for their anticancer properties. Among these, compounds similar to this compound exhibited promising results with IC50 values indicating effective cytotoxicity against MCF-7 and other cancer cell lines .
- Neuropharmacological Studies : Research has also explored the neuropharmacological potential of benzo[b]thiophene derivatives in models of neurodegenerative diseases, suggesting possible roles as neuroprotective agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives in the tetrahydrobenzo[b]thiophene carboxamide family, differing primarily in substituents at the N-aryl and 6-position alkyl groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight: The tert-pentyl group (R2) in the target compound increases molecular weight (~399.58 g/mol) compared to tert-butyl analogs (~294–377 g/mol). This may enhance lipophilicity and membrane permeability .
Functional Group Impact :
- Methoxy (4-methoxyphenyl) vs. Methyl (4-methylbenzyl): The methoxy group in the analog (C₂₂H₃₀N₂O₂S) introduces hydrogen-bonding capacity, which may improve solubility or target affinity compared to the hydrophobic methyl group .
- Tert-pentyl vs. tert-butyl: The longer alkyl chain in tert-pentyl could enhance metabolic stability but reduce aqueous solubility compared to tert-butyl .
The tert-butyl/4-ethylphenyl derivative (CAS 588714-57-2) is listed as discontinued in commercial catalogs, possibly due to optimization challenges in drug development .
Synthetic Relevance :
- Analogous compounds (e.g., ’s ethyl ester derivative) are synthesized via Petasis reactions, implying that similar methods could apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
